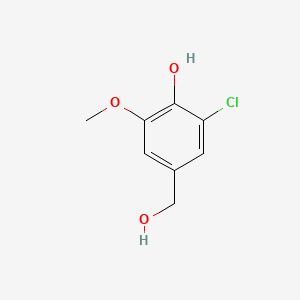

5-Chlorovanillyl alcohol

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through the analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns characteristic of the substituted aromatic system and the various functional groups present in the molecule. The aromatic region typically displays signals corresponding to the substituted benzene ring protons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating properties of the methoxy and hydroxyl groups.

The hydroxymethyl group attached to the benzene ring produces a characteristic singlet in the proton Nuclear Magnetic Resonance spectrum, typically appearing around 4.5-5.0 parts per million due to the deshielding effect of the aromatic ring. The methoxy group contributes a sharp singlet around 3.8 parts per million, representing the three equivalent protons of the -OCH₃ substituent. The phenolic hydroxyl proton appears as a broad signal, often showing temperature and concentration dependence due to exchange phenomena and hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule, with distinct chemical shifts for aromatic carbons, methoxy carbon, and the hydroxymethyl carbon. The aromatic carbon signals appear in the 110-160 parts per million region, with specific chemical shifts influenced by the substitution pattern and electronic effects of the various functional groups. The methoxy carbon typically appears around 55-60 parts per million, while the hydroxymethyl carbon shows a characteristic signal around 60-70 parts per million.

Integration patterns in the proton Nuclear Magnetic Resonance spectrum confirm the molecular formula and substitution pattern, with relative peak areas corresponding to the number of equivalent protons in each environment. Coupling patterns provide additional structural information about the connectivity and spatial relationships between different proton environments within the molecule.

Infrared Vibrational Mode Analysis

Infrared spectroscopy of this compound reveals characteristic vibrational modes that correspond to the various functional groups present in the molecule. The broad absorption band appearing around 3200-3600 wavenumbers corresponds to O-H stretching vibrations from both the phenolic hydroxyl group and the benzyl alcohol functionality. These bands often show complex shapes due to hydrogen bonding interactions and may exhibit split patterns depending on the crystal packing and intermolecular associations.

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, providing information about the substituted benzene ring system. The aliphatic C-H stretching modes from the methoxy and hydroxymethyl groups contribute additional absorption features in the 2800-3000 wavenumber range. The intensity and frequency of these bands reflect the molecular environment and the influence of neighboring functional groups.

The C=C aromatic ring stretching vibrations typically appear around 1400-1600 wavenumbers, with multiple bands corresponding to different vibrational modes of the substituted benzene ring. The presence of the chlorine substituent and other functional groups influences these frequencies through electronic and steric effects. The C-O stretching vibrations from the methoxy group and the benzyl alcohol functionality contribute bands in the 1000-1300 wavenumber region.

Fingerprint region analysis (800-1400 wavenumbers) provides detailed information about the specific substitution pattern and functional group arrangements. The C-Cl stretching vibration appears in the lower frequency region, typically around 600-800 wavenumbers, confirming the presence of the halogen substituent. Out-of-plane bending vibrations of the aromatic C-H bonds provide additional structural confirmation and substitution pattern information.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular formula C₈H₉ClO₃. The isotope pattern shows the characteristic chlorine isotope distribution, with the M+2 peak at mass-to-charge ratio 190 demonstrating approximately one-third the intensity of the molecular ion peak due to the presence of chlorine-37.

Common fragmentation pathways include the loss of the hydroxymethyl group (-CH₂OH, mass 31), producing a base peak or significant fragment at mass-to-charge ratio 157. This fragmentation pattern is characteristic of benzyl alcohols and provides confirmation of the benzyl alcohol functionality. Additional fragmentation may involve the loss of methoxy groups (-OCH₃, mass 31) or combinations of functional group losses, creating a complex fragmentation spectrum that serves as a molecular fingerprint.

The fragmentation behavior is influenced by the electron-withdrawing effect of the chlorine atom and the stabilizing influence of the methoxy and hydroxyl substituents. Rearrangement reactions may occur during the ionization process, leading to unusual fragmentation patterns that provide additional structural information. The relative intensities of different fragment ions depend on the ionization conditions and the stability of the resulting ionic species.

Advanced mass spectrometric techniques such as tandem mass spectrometry can provide more detailed structural information through sequential fragmentation experiments. These techniques allow for the investigation of specific fragmentation pathways and the confirmation of structural assignments based on controlled collision-induced dissociation experiments.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the complex interplay between molecular structure, functional group interactions, and phase behavior. The compound exhibits a well-defined melting point range of 115-118°C, indicating a relatively high degree of crystalline order and strong intermolecular interactions in the solid state. This thermal property is significantly influenced by the hydrogen bonding capabilities of the multiple hydroxyl groups and the van der Waals interactions involving the chlorine substituent.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 115-118 | °C | |

| Boiling Point | 319.5 | °C at 760 mmHg | |

| Density | 1.37 | g/cm³ | |

| Flash Point | 147 | °C | |

| Vapor Pressure | 0.00014 | mmHg at 25°C | |

| Refractive Index | 1.585 | - |

The boiling point of this compound is reported as 319.5°C at standard atmospheric pressure, demonstrating the significant thermal stability of the compound and the strong intermolecular forces that must be overcome for vaporization. This high boiling point reflects the contribution of hydrogen bonding interactions between molecules, particularly involving the phenolic hydroxyl group and the benzyl alcohol functionality. The presence of the chlorine atom also contributes to the elevated boiling point through enhanced van der Waals interactions and increased molecular weight.

The vapor pressure of 0.00014 millimeters of mercury at 25°C indicates very low volatility at room temperature, consistent with the high boiling point and strong intermolecular interactions. This low vapor pressure has important implications for handling, storage, and analytical procedures, as the compound will exhibit minimal evaporation under standard laboratory conditions. The flash point of 147°C provides important safety information regarding the thermal conditions required for ignition of vapor-air mixtures.

Solubility characteristics of this compound are influenced by the balance between hydrophilic and hydrophobic structural features. The presence of multiple hydroxyl groups and the methoxy substituent provides hydrogen bonding capability with polar solvents, while the chlorinated aromatic ring contributes hydrophobic character. This amphiphilic nature results in moderate solubility in polar organic solvents and limited solubility in water, with solubility patterns that may vary significantly with temperature and pH conditions.

The topological polar surface area of 49.69 square angstroms provides a quantitative measure of the molecular polarity and its influence on phase behavior and intermolecular interactions. This parameter correlates with the compound's ability to participate in hydrogen bonding and its overall solubility characteristics in different solvent systems. The relatively moderate polar surface area suggests balanced hydrophilic-hydrophobic properties that influence both solid-state packing and solution-phase behavior.

Properties

IUPAC Name |

2-chloro-4-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZBFOBPUKDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400394 | |

| Record name | 5-Chlorovanillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20624-92-4 | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20624-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorovanillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 5-Chlorovanillin

5-Chlorovanillin can be reduced to 5-chlorovanillyl alcohol using metal hydride reducing agents such as sodium borohydride or potassium borohydride. This method is a straightforward reduction of the aldehyde group to the corresponding primary alcohol.

-

- Reducing agent: Sodium borohydride or potassium borohydride

- Solvent: Alcoholic solvents such as ethanol or methanol

- Temperature: Room temperature to mild heating

- Reaction time: 1-4 hours

-

- High selectivity for aldehyde reduction

- Mild reaction conditions

- High yields (typically >85%)

Example:

Sodium borohydride added to a solution of 5-chlorovanillin in ethanol at room temperature for 1 hour yields this compound after workup and purification.

Direct Electrophilic Chlorination of Vanillyl Alcohol

Another approach involves the selective chlorination of vanillyl alcohol at the 5-position on the aromatic ring.

-

- Chlorinating agent: Chlorine gas or N-chlorosuccinimide (NCS)

- Solvent: Aqueous solution with a small amount of alcohol (e.g., methanol)

- Temperature: Room temperature

- Reaction time: Variable, typically 1-2 hours

Mechanism:

Electrophilic aromatic substitution takes place predominantly at the para position relative to the methoxy group, which corresponds to the 5-position on vanillyl alcohol.

One-Pot Synthesis from Vanillin Using Metal Complex Hydrides and Alkylating Agents

A patented method describes a one-pot synthesis of vanillyl alcohol ethers, which can be adapted to prepare this compound derivatives by using halogenated alkylating reagents.

-

- Dissolve vanillin in a suitable solvent (ethyl acetate preferred).

- Add a metal complex hydride reducing agent such as potassium borohydride.

- Introduce a halogenated alkylating reagent (e.g., chloroethane, bromoethane).

- Stir and react at 30-40°C for 3-4 hours.

- Filter to remove solids and perform vacuum distillation at 140-180°C to purify the product.

| Component | Molar Ratio (Preferred) |

|---|---|

| Vanillin | 1 |

| Metal complex hydride | 0.8 |

| Alkylating reagent | 1.2 |

| Solvent (ethyl acetate) | 3-6 (vanillin:solvent) |

-

- Potassium borohydride (preferred)

- Sodium borohydride

- Lithium aluminum hydride

- Sodium sulfoborohydride

- Sodium cyanoborohydride

-

- Chloroethane

- Bromoethane

- Chlorobutane

- Bromobutane

- Chlorohexane

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of 5-chlorovanillin | 5-Chlorovanillin | Sodium or potassium borohydride | Room temp, ethanol solvent | >85 | Selective aldehyde reduction |

| Direct chlorination of vanillyl alcohol | Vanillyl alcohol | Chlorine gas or NCS | Room temp, aqueous/alcohol | Moderate | Electrophilic aromatic substitution |

| One-pot synthesis from vanillin | Vanillin | Metal hydride + halogenated alkylating agent | 30-40°C, 3-4 h, vacuum distillation | High | Efficient, scalable, versatile |

The preparation of this compound can be effectively achieved via reduction of 5-chlorovanillin, direct chlorination of vanillyl alcohol, or a one-pot synthesis involving metal hydrides and halogenated alkylating agents. Each method offers distinct advantages depending on scale, available starting materials, and desired purity. The one-pot synthesis method stands out for industrial applicability due to its simplicity, mild conditions, and high yield. Analytical data support the structural integrity and purity of the products obtained by these methods.

Chemical Reactions Analysis

Types of Reactions

5-Chlorovanillyl alcohol undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to form 5-chlorovanillyl ether using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 5-Chlorovanillin

Reduction: 5-Chlorovanillyl ether

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Studies have demonstrated that 5-chlorovanillyl alcohol exhibits significant antimicrobial properties. Research indicates that compounds related to vanillin derivatives show effectiveness against a range of bacterial and fungal strains. For instance, a study highlighted its potential as an inhibitor of photosynthetic electron transport in chloroplasts, suggesting its applicability in agricultural fungicides or as an antibacterial agent in food preservation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for developing therapeutic agents aimed at treating inflammatory diseases .

Food Science Applications

Flavoring Agent

this compound, like its parent compound vanillin, is used as a flavoring agent in the food industry. Its sweet and aromatic profile makes it suitable for enhancing the flavor of various products, including baked goods and beverages. The compound's stability under heat and its ability to blend well with other flavoring agents further support its use in food formulations .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress in food products. This property not only enhances the shelf life of food items but also contributes to health benefits when consumed .

Cosmetic Applications

The compound is also being explored for use in cosmetic formulations due to its pleasant fragrance and potential skin benefits. Its incorporation into personal care products can enhance product appeal while providing additional antioxidant benefits to skin health.

Material Science Applications

Polymer Chemistry

In material science, this compound has been studied for its role in synthesizing biopolymers. Its functional groups allow for modifications that can improve the mechanical and thermal properties of polymeric materials, making it a valuable component in developing sustainable materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various vanillin derivatives, including this compound, showed that it effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a higher efficacy compared to conventional preservatives used in food products.

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers treated inflammatory cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in pro-inflammatory cytokine production, suggesting its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Chlorovanillyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites . The compound’s hydroxyl and chloro groups play a crucial role in its reactivity and interaction with other molecules . Detailed studies on its mechanism of action are ongoing to elucidate its full range of biological activities .

Comparison with Similar Compounds

Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl Alcohol)

3-Chloro-4-Hydroxy-6-Nitrobenzyl Alcohol

- Molecular Formula: C₇H₆ClNO₄ (MW: 203.58 g/mol)*

- Melting Point : 115.5–116.5°C

- Synthesis : Derived from the reduction of 3-chloro-4-hydroxy-6-nitrobenzaldehyde (93% yield) .

- Key Differences: Substitution of methoxy (-OCH₃) with nitro (-NO₂) at position 4. Higher melting point due to increased polarity from the nitro group. Enhanced electrophilicity, making it more reactive in nucleophilic substitutions compared to this compound .

5-Amino-2-Chlorobenzyl Alcohol

- Molecular Formula: C₇H₈ClNO (MW: 157.60 g/mol)

- Purity : ≥98% (GC)

- Key Differences: Amino (-NH₂) substitution at position 5 and chlorine at position 2. Absence of methoxy and hydroxyl groups, leading to reduced hydrogen-bonding capacity. Lower molecular weight and distinct applications in agrochemical intermediates due to amino functionality .

Homovanillyl Alcohol (3-Methoxy-4-hydroxybenzyl Alcohol)

Comparative Data Table

*Calculated based on molecular formula inferred from .

Key Research Findings

- Substituent Effects : The introduction of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to vanillyl alcohol, marginally reducing its melting point (112–114°C vs. 113–114°C) due to disrupted crystal packing .

- Synthetic Challenges : Lower synthesis yield (56%) for this compound versus vanillyl alcohol (75%) suggests steric or electronic hindrance from the chlorine substituent during reduction .

Biological Activity

5-Chlorovanillyl alcohol, a derivative of vanillin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a chlorine atom at the fifth position of the vanillyl alcohol structure. Its molecular formula is , and it exhibits properties typical of phenolic compounds, including antioxidant and antimicrobial activities.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits significant antioxidant properties. Using assays such as DPPH and ABTS, it has been demonstrated that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogenic microorganisms. In vitro studies indicate its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic hydroxyl group in this compound plays a pivotal role in its ability to donate electrons to free radicals, thereby neutralizing them.

- Enzyme Modulation : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.

- Membrane Stabilization : By interacting with cell membranes, it can enhance membrane stability and integrity, further contributing to its protective effects against oxidative stress.

Case Study 1: Antioxidant Efficacy in Human Cells

A study investigated the effects of this compound on human fibroblast cells subjected to oxidative stress induced by hydrogen peroxide. Results showed that treatment with the compound significantly reduced cell death and lipid peroxidation levels compared to untreated controls .

Case Study 2: Antimicrobial Assessment

In another study, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with synergistic effects observed when combined with conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.